molecular formula C24H26N2O B6033260 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline

2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline

Cat. No. B6033260
M. Wt: 358.5 g/mol
InChI Key: RQSKKQDQYIQXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline, also known as EMD 57283, is a synthetic compound that belongs to the quinoline family. It has gained attention in the scientific community due to its potential therapeutic applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. It has also been suggested that 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 may modulate the activity of various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are important for cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. Moreover, it has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Additionally, 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has been found to have anti-malarial activity by inhibiting the growth of Plasmodium falciparum parasites.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields, which makes it a promising target for drug development. Moreover, its synthetic nature allows for easy modification and optimization of its chemical structure. However, one limitation is the lack of understanding of its mechanism of action, which hinders its further development. Additionally, its low solubility and stability may pose challenges in its formulation and storage.

Future Directions

There are several future directions for the research of 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide insights into its therapeutic potential and facilitate its further development. Another direction is to optimize its chemical structure to improve its solubility, stability, and efficacy. Moreover, 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 can be used as a lead compound for the development of novel drugs with improved pharmacological properties. Finally, its potential applications in other fields, such as immunology and cardiovascular diseases, should be explored.

Synthesis Methods

The synthesis of 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 involves several steps, including the reaction of 4-ethylphenylhydrazine with 2,3,7,8-tetramethylquinoline-4-carbaldehyde, followed by the reaction of the resulting product with pyrrolidine-1-carboxylic acid. The final product is obtained after purification and characterization.

Scientific Research Applications

2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and infectious diseases. It has been shown to have anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has been investigated as a potential treatment for infectious diseases such as malaria and tuberculosis.

properties

IUPAC Name

[2-(4-ethylphenyl)-7,8-dimethylquinolin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-4-18-8-10-19(11-9-18)22-15-21(24(27)26-13-5-6-14-26)20-12-7-16(2)17(3)23(20)25-22/h7-12,15H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSKKQDQYIQXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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